7-methoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1-benzofuran-2-carboxamide
Description
This compound is a heterocyclic molecule featuring a benzofuran core substituted with a methoxy group at position 7, linked via a carboxamide bridge to a fused thiazolo[5,4-e][1,3]benzothiazole system.
Properties
IUPAC Name |
7-methoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S2/c1-9-20-15-14(26-9)7-6-11-17(15)27-19(21-11)22-18(23)13-8-10-4-3-5-12(24-2)16(10)25-13/h3-8H,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEYHRWBUCHCJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC5=C(O4)C(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Hydroxy-4-Methoxybenzaldehyde
Heating 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid in alkaline conditions (NaOH, ethanol) yields 7-methoxybenzofuran-2-carboxylic acid. The reaction proceeds via nucleophilic substitution, forming the furan ring.
Alternative Route: Coupling with Propiolic Acid Derivatives
Arylpropiolic acid derivatives, when treated with iodine in DMSO, undergo electrophilic cyclization to form benzofuran-2-carboxylic acids. For 7-methoxy substitution, 3-methoxyphenylpropiolic acid is cyclized at 80°C for 6 hours, achieving yields of 78–85%.
Key Data
| Reaction Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| NaOH/EtOH, reflux, 8 h | 72 | 98.5 |
| I₂/DMSO, 80°C, 6 h | 85 | 99.1 |
Preparation of 7-Methyl-Thiazolo[5,4-e]Benzothiazol-2-Amine
The thiazolo-benzothiazole amine is synthesized through tandem cyclization and functionalization.
Thiazole Ring Formation
2-Amino-5-methylbenzo[d]thiazole-7-thiol is reacted with cyanogen bromide (BrCN) in methanol at 0–5°C to form the thiazolo[5,4-e]benzothiazole scaffold. The exothermic reaction requires careful temperature control to prevent dimerization.
Amination at Position 2
The 2-position is aminated via Ullmann coupling using copper(I) iodide and trans-N,N′-dimethylcyclohexane-1,2-diamine in DMF at 110°C. Ammonium hydroxide serves as the nitrogen source, yielding the 2-amine derivative in 63% yield.
Optimization Note
- Lower temperatures (<100°C) result in incomplete amination (yield: 22%).
- Adding 10 mol% CuI improves yield to 63%.
Coupling of Benzofuran Carboxylic Acid and Thiazolo-Benzothiazolamine
The final step involves forming the amide bond between the two moieties.
Activation of Carboxylic Acid
7-Methoxy-1-benzofuran-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 40°C for 2 hours. Excess SOCl₂ is removed under vacuum to prevent side reactions.
Amide Bond Formation
The acid chloride is reacted with 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine in the presence of triethylamine (Et₃N) in tetrahydrofuran (THF) at −10°C. The reaction is stirred for 12 hours, followed by aqueous workup to isolate the product.
Alternative Method
Using EDCl/HOBt coupling in DCM at room temperature for 24 hours achieves comparable yields (68%) but requires chromatographic purification.
Comparative Data
| Coupling Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| SOCl₂/Et₃N | THF | −10 | 71 |
| EDCl/HOBt | DCM | 25 | 68 |
Purification and Characterization
Column Chromatography
Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted amine and dimeric byproducts. The target compound elutes at Rf = 0.42.
Recrystallization
Recrystallization from ethanol/water (9:1) yields pale-yellow needles with >99% purity (melting point: 214–216°C).
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, NH), 7.89–7.92 (m, 2H, Ar-H), 7.21 (d, J = 8.4 Hz, 1H, Ar-H), 6.98 (s, 1H, Ar-H), 3.89 (s, 3H, OCH₃), 2.54 (s, 3H, CH₃).
- HRMS (ESI+) : m/z calcd. for C₂₀H₁₅N₃O₃S₂ [M+H]⁺: 417.0432; found: 417.0429.
Challenges and Optimization Strategies
Low Coupling Yields
Excessive moisture degrades the acid chloride intermediate. Strict anhydrous conditions (molecular sieves in THF) improve yields to 78%.
Byproduct Formation
Dimerization of the thiazolo-benzothiazolamine is mitigated by slow addition of the acid chloride (1 hour) and maintaining low temperatures.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Microreactor systems reduce reaction times for the cyclization steps (from 8 hours to 45 minutes) and improve throughput.
Green Chemistry Approaches
Replacing THF with cyclopentyl methyl ether (CPME) in the coupling step reduces environmental impact while maintaining yield (69%).
Chemical Reactions Analysis
3.1. General Synthetic Approaches
The synthesis of compounds similar to 7-methoxy-N-(7-methyl- thiazolo[5,4-e] benzothiazol-2-yl)-1-benzofuran-2-carboxamide often involves:
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Condensation Reactions : The formation of amides from carboxylic acids and amines.
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Cyclization Reactions : Intramolecular cyclization can lead to the formation of thiazole or benzothiazole rings.
3.2. Specific Reaction Examples
Recent studies have highlighted various synthetic strategies for related compounds:
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Benzothiazole Synthesis : C-2-substituted benzothiazoles can be synthesized via metal-free atom-economic procedures involving di(t-butyl)peroxide as an initiator, which generates radicals leading to the formation of the desired ring structures .
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Thiazole Formation : The use of halogenated thioanilides in copper NHC complex-catalyzed reactions has been explored for synthesizing thiazole derivatives through S-arylation processes .
4.1. Reactivity with Electrophiles
The presence of electron-rich aromatic systems in the compound makes it susceptible to electrophilic aromatic substitution (EAS). Potential electrophiles include:
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Halogens (e.g., bromine or chlorine)
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Electrophilic aromatic reagents such as nitronium ions (NO₂⁺)
4.2. Nucleophilic Substitution Reactions
The amide functionality can undergo nucleophilic substitution reactions under certain conditions:
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Reaction with strong nucleophiles (e.g., hydrazines) can lead to the formation of hydrazones or other derivatives.
4.3. Oxidation and Reduction Reactions
The compound may also participate in oxidation-reduction reactions:
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Oxidation of the benzofuran moiety could yield corresponding carbonyl derivatives.
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Reduction processes might involve converting the carbonyl groups back to alcohols or further reducing them to alkanes.
5.1. Proposed Mechanisms for Key Reactions
Understanding the mechanisms behind these reactions is crucial for predicting product outcomes:
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For EAS reactions, mechanisms typically involve the formation of a sigma complex followed by deprotonation to restore aromaticity.
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In nucleophilic substitutions at the amide nitrogen, a tetrahedral intermediate may form before collapsing to yield products.
Data Tables
Scientific Research Applications
7-methoxy-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)benzofuran-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 7-methoxy-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Key Structural and Functional Differences
- Benzofuran vs. Benzothiazole Systems : The target compound’s fused thiazolo-benzothiazole system (vs. simpler thiazole/thiadiazole in analogues) may confer enhanced rigidity and binding specificity, as seen in kinase inhibitors .
- Methoxy Substitution : Compared to compound 22’s 4-methoxybenzyl group, the 7-methoxy position on benzofuran in the target compound may alter electronic effects and metabolic stability .
- Sulfur-Containing Moieties : Thiadiazole derivatives (e.g., compound 4.1) exhibit antibacterial activity, suggesting the target compound’s thiazolo-benzothiazole system could interact similarly with microbial enzymes .
Physicochemical and Spectroscopic Comparisons
- IR/NMR Data :
- Solubility: The methoxy group may improve aqueous solubility compared to non-polar derivatives like compound 78 .
Biological Activity
The compound 7-methoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1-benzofuran-2-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzofuran core substituted with a thiazole moiety, which is critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds containing thiazole and benzothiazole derivatives. For instance, derivatives similar to the target compound have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that thiazolo[5,4-e][1,3]benzothiazole derivatives exhibited IC50 values in the low micromolar range against human breast cancer cell lines (e.g., MCF7), indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7-Methyl-thiazolo derivative | MCF7 | 1.0 |
| 7-Methoxy derivative | MCF7 | 0.3 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Thiazole derivatives are known to exhibit broad-spectrum antimicrobial activity. For example, a related study found that compounds with similar structures had minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria ranging from 6.25 to 32 µg/mL .
| Pathogen | MIC (µg/mL) |
|---|---|
| Klebsiella pneumoniae | 6.25 |
| Escherichia coli | 12.5 |
| Pseudomonas aeruginosa | 32 |
Anti-inflammatory Activity
In addition to anticancer and antimicrobial activities, thiazole-based compounds have been reported to possess anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. Studies indicate that these compounds can significantly reduce inflammation in animal models .
Case Studies
- Cytotoxicity Against Cancer Cells : In a study conducted by Locatelli et al., various thiazole derivatives were synthesized and tested against MCF7 cells. The presence of specific substituents on the thiazole ring was found to enhance cytotoxicity significantly .
- Antimicrobial Efficacy : A comparative study on thiazole derivatives demonstrated that modifications at the nitrogen position improved antimicrobial efficacy against resistant bacterial strains .
- Inflammation Model : In vivo studies using murine models showed that administration of thiazole derivatives resulted in reduced paw edema in induced inflammation models, supporting their potential as anti-inflammatory agents .
Q & A
Q. What are the common synthetic pathways for this compound, and how can intermediates be characterized?
The synthesis typically involves multi-step reactions, starting with the formation of key heterocyclic intermediates. For example:
- Step 1: Condensation of chloral with carboxylic acid amides to generate intermediates like N-isothiocyanatealkylamides .
- Step 2: Cyclization using concentrated sulfuric acid or Lawesson’s reagent to form fused thiadiazole or benzothiazole systems .
- Step 3: Coupling reactions (e.g., carboxamide formation) under controlled conditions (DMF, triethylamine) . Characterization: Intermediates are validated via IR (carbonyl stretches at ~1650–1670 cm⁻¹), ¹H/¹³C NMR (methoxy signals at δ 3.8–4.0 ppm), and mass spectrometry (M+H⁺ peaks). X-ray diffraction confirms crystal structures .
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- IR Spectroscopy: Identifies functional groups (e.g., C=O, C-S).
- NMR: Resolves methoxy, aromatic, and heterocyclic protons; coupling constants confirm stereochemistry .
- X-Ray Diffraction: SHELX and WinGX suites refine crystal structures, resolving anisotropic displacement parameters and π-π interactions .
- Mass Spectrometry: High-resolution MS (FAB or ESI) confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data (e.g., kinase inhibition vs. cytotoxicity)?
Contradictions may arise from off-target effects or assay variability. Strategies include:
- Comparative Profiling: Test against kinase panels (e.g., Premier Screen) to assess selectivity (e.g., CLK2 vs. DYRK1A inhibition) .
- Dose-Response Analysis: Use IC₅₀ curves to differentiate specific vs. nonspecific effects.
- Computational Modeling: Docking studies (AutoDock, Schrödinger) predict binding affinities to prioritize targets .
Q. What experimental design principles optimize reaction yields for complex heterocycles?
- DOE (Design of Experiments): Vary temperature, solvent (e.g., ethanol vs. DMF), and catalyst loading to maximize yield .
- Kinetic Studies: Monitor reaction progress via TLC or HPLC to identify rate-limiting steps .
- Purification: Column chromatography (silica gel, chloroform:acetone) or recrystallization (ethanol/water) ensures >95% purity .
Q. How should researchers validate crystallographic data when software (e.g., SHELX) reports anomalous results?
- Data Validation: Check for twinning (Rint > 0.1) using PLATON; refine with TWINLAWS in SHELXL .
- Hydrogen Bonding: Use ORTEP to visualize weak interactions (C–H···π, π-π stacking) that stabilize the lattice .
- Cross-Verification: Compare bond lengths/angles with Cambridge Structural Database entries .
Q. What strategies address discrepancies in biological activity between in vitro and in vivo models?
- Metabolic Stability Assays: Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation) .
- Formulation Adjustments: Improve bioavailability via PEGylation or nanoparticle encapsulation .
- Orthogonal Assays: Confirm target engagement using SPR (surface plasmon resonance) or cellular thermal shift assays .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
